molecular formula C10H9F4NO B12074871 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B12074871
M. Wt: 235.18 g/mol
InChI Key: LVTOXPPSXSJGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a synthetic organic compound characterized by the presence of a fluoro-substituted phenoxy group attached to an azetidine ring. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-(trifluoromethyl)phenol and azetidine.

    Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydride (NaH). This phenoxide is then reacted with azetidine under suitable conditions to form the desired product.

    Catalysts and Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another fluorinated compound with similar structural features.

    Trifluoromethyl-substituted azetidines: Compounds with similar azetidine rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of a fluoro-substituted phenoxy group and an azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenoxy]azetidine

InChI

InChI=1S/C10H9F4NO/c11-8-2-1-6(10(12,13)14)3-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2

InChI Key

LVTOXPPSXSJGCE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.